molecular formula C8H11BO4 B043532 2-(Methoxymethoxy)phenylboronic acid CAS No. 115377-93-0

2-(Methoxymethoxy)phenylboronic acid

Cat. No. B043532
M. Wt: 181.98 g/mol
InChI Key: SPJBOWONADYEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethoxy)phenylboronic acid is a derivative of phenylboronic acid, which plays a significant role in various chemical and biochemical applications. Phenylboronic acids and their derivatives are known for their ability to selectively bind 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property makes them valuable in constructing electrochemical glucose sensors and in the development of biosensors based on their selective binding capabilities. Recent progress in electrochemical biosensors utilizing phenylboronic acid derivatives demonstrates their potential in detecting a wide range of compounds, including hydroxy acids and fluoride ions, highlighting their versatility and applicability in diverse scientific fields (Anzai, 2016).

Synthesis Analysis

The synthesis of 2-(Methoxymethoxy)phenylboronic acid involves several key steps, including the cross-coupling reactions that are fundamental in the formation of boronic acid derivatives. A practical example of such synthesis is the preparation of 2-fluoro-4-bromobiphenyl, a related compound, using phenylboronic acid in a cross-coupling reaction, which showcases the methodologies applicable to synthesizing boronic acid derivatives. Although the synthesis of 2-(Methoxymethoxy)phenylboronic acid itself was not explicitly detailed in the reviewed literature, the synthesis processes for related compounds provide insight into the potential methods and challenges in synthesizing such derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-(Methoxymethoxy)phenylboronic acid, like other phenylboronic acids, is characterized by the presence of a boronic acid group attached to a phenyl ring, with a methoxymethoxy substituent enhancing its reactivity and binding capabilities. The unique structure of these compounds contributes to their ability to form stable complexes with diols and other molecules, which is crucial for their application in biosensing and molecular recognition.

Chemical Reactions and Properties

Phenylboronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is widely utilized in the synthesis of complex organic compounds. The presence of the boronic acid group allows for the formation of boronate esters with diols, which is a key interaction for the development of biosensors and other analytical tools. These chemical properties are central to the applications of 2-(Methoxymethoxy)phenylboronic acid and its derivatives in scientific research (Wolfson & Levy‐Ontman, 2020).

Scientific Research Applications

  • Catalysis in Peptide Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, serves as an effective catalyst for dehydrative amidation between carboxylic acids and amines, accelerating peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Carbohydrate Chemistry : Phenylboronic acid is useful in the synthesis of specific sugar derivatives, chromatography solvents, and electrophoretic separations, as well as in the isolation of compounds from mixtures (Ferrier, 1972).

  • Pharmaceutical and Chemical Engineering : It has applications in self-regulated insulin delivery, tissue engineering, separation, and sensor systems (Liang-yin, 2006).

  • Biomedical Applications : Phenylboronic acid-containing thermo-responsive block copolymers can be used to tune multiple micellization and dissociation transitions, beneficial for biomedical applications (Jin, Lv, Liu, Xu, & Ji, 2010).

  • Diagnostic and Therapeutic Applications : Its derivatives show potential for versatile diagnostic and therapeutic applications, including glucose sensors and bio-separation (Matsumoto, Kataoka, & Miyahara, 2014).

  • Protection Chemistry : Offers waste-free, facile solid-state protection of various compounds without the need for further purifying workup (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

  • Drug Delivery Systems and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials are promising for advanced bio-applications, particularly in drug delivery systems and biosensors due to their unique interactions with sugars and sialic acids (Lan & Guo, 2019).

  • Supramolecular Chemistry : Boronic acids are used to design and synthesize supramolecular assemblies with specific compounds, forming hydrogen bonds between different atoms (Pedireddi & Seethalekshmi, 2004).

  • Glucose-Responsive Nanoparticles : These nanoparticles show promise for insulin delivery and other drug delivery applications (Ma & Shi, 2014).

  • Environmental Chemistry : It efficiently enables one-pot synthesis of compounds with high yields and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Safety And Hazards

2-(Methoxymethoxy)phenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves and clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water after handling are recommended .

properties

IUPAC Name

[2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBOWONADYEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447196
Record name 2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)phenylboronic acid

CAS RN

115377-93-0
Record name 2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(Methoxymethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(Methoxymethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(Methoxymethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-(Methoxymethoxy)phenylboronic acid

Citations

For This Compound
7
Citations
T Ishiyama, H Kizaki, N Miyaura, A Suzuki - Tetrahedron letters, 1993 - Elsevier
The cross-coupling reaction between arylboronic acids, carbon monoxide (1 atm), and aryl iodides in the presence of palladium catalyst and base provided unsymmetrical biaryl …
Number of citations: 184 www.sciencedirect.com
A Adamczyk-Woźniak, MK Cyrański… - Journal of Molecular …, 2009 - Elsevier
Phenylboronic acids with polyoxaalkyl substituents at ortho position were synthesized from the corresponding bromides. Structures in solid state, determined by single crystal X-ray …
Number of citations: 19 www.sciencedirect.com
G Giorgioni, S Ruggieri, F Claudi… - Medicinal …, 2008 - ingentaconnect.com
The novel 4-phenoxy-1,2,3,4-tetrahydroisoquinolines 6a-c and their rigid congeners 4,5,6,6a- ydrochromeno[ 2,3,4-de]isoquinolines 7a,b were synthesized in order to obtain dopamine …
Number of citations: 5 www.ingentaconnect.com
WT McElroy, P DeShong - Tetrahedron, 2006 - Elsevier
A series of functionalized 4-bromopyridines, representing the C-ring of the anticancer agent streptonigrin have been prepared and their abilities to undergo Pd-catalyzed cross-coupling …
Number of citations: 33 www.sciencedirect.com
T Fukuda, F Ishibashi, M Iwao - The Alkaloids: Chemistry and Biology, 2020 - Elsevier
Lamellarins are marine alkaloids containing fused 14-phenyl-6H-[1]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinoline or non-fused 3,4-diarylpyrrole-2-carboxylate ring systems. To …
Number of citations: 51 www.sciencedirect.com
A Mazzanti, L Lunazzi, R Ruzziconi… - … A European Journal, 2010 - Wiley Online Library
… Reaction of aryl bromide 1 with 2-methoxymethoxy- phenylboronic acid, 2-fluorophenylboronic acid, 2-bromo- phenylboronic acid or phenylboronic acid under the conditions of Suzuki–…
DD Le - 2013 - search.proquest.com
Epigenetic regulation of gene expression is critical to development, cellular homeostasis, and disease pathology. One important factor of the epigenetic signaling system is chromatin …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.